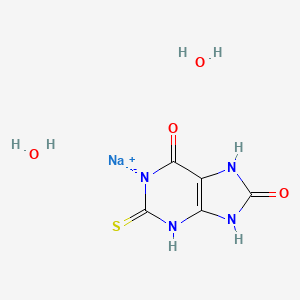
sodium;2-sulfanylidene-7,9-dihydro-3H-purin-1-ide-6,8-dione;dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of azathioprine and is known for its role in metabolic research, environmental studies, and clinical diagnostics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-sulfanylidene-7,9-dihydro-3H-purin-1-ide-6,8-dione;dihydrate involves the reaction of uric acid with thiourea in the presence of sodium hydroxide. The reaction is typically carried out in an aqueous medium at elevated temperatures to ensure complete conversion. The product is then purified through recrystallization to obtain the dihydrate form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required standards for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;2-sulfanylidene-7,9-dihydro-3H-purin-1-ide-6,8-dione;dihydrate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides and other sulfur-containing derivatives.
Reduction: It can be reduced to form thiols and other reduced sulfur species.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfides, thiols, and various substituted derivatives, which have applications in pharmaceuticals and other industries .
Applications De Recherche Scientifique
Sodium;2-sulfanylidene-7,9-dihydro-3H-purin-1-ide-6,8-dione;dihydrate has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in chemical identification and quantification studies.
Biology: The compound is used in metabolic research to study various biochemical pathways.
Medicine: It serves as a metabolite of azathioprine, a drug used in immunosuppressive therapy.
Industry: The compound is used in the synthesis of various sulfur-containing compounds and as a reagent in organic synthesis
Mécanisme D'action
The mechanism of action of sodium;2-sulfanylidene-7,9-dihydro-3H-purin-1-ide-6,8-dione;dihydrate involves its interaction with cellular thiol groups. This interaction leads to the formation of disulfide bonds, which can affect various cellular processes. The compound also acts as an inhibitor of certain enzymes involved in purine metabolism, thereby modulating biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiouric Acid Sodium Salt Dihydrate: A similar compound with comparable properties and applications.
3-(Morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one: Another sulfur-containing compound with significant biological activity.
Uniqueness
Sodium;2-sulfanylidene-7,9-dihydro-3H-purin-1-ide-6,8-dione;dihydrate is unique due to its specific interaction with thiol groups and its role as a metabolite of azathioprine. This makes it particularly valuable in medical and biochemical research.
Propriétés
Formule moléculaire |
C5H7N4NaO4S |
|---|---|
Poids moléculaire |
242.19 g/mol |
Nom IUPAC |
sodium;2-sulfanylidene-7,9-dihydro-3H-purin-1-ide-6,8-dione;dihydrate |
InChI |
InChI=1S/C5H4N4O2S.Na.2H2O/c10-3-1-2(7-4(11)6-1)8-5(12)9-3;;;/h(H4,6,7,8,9,10,11,12);;2*1H2/q;+1;;/p-1 |
Clé InChI |
MLIWRDAPPPZIOA-UHFFFAOYSA-M |
SMILES canonique |
C12=C(NC(=O)N1)NC(=S)[N-]C2=O.O.O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


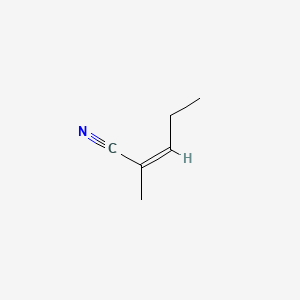
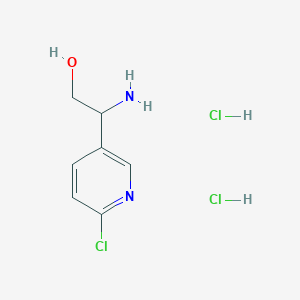
![Acetamide,N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-pyrimidin-5-YL)-2-[(4-oxo-2-phenyl-4H-1-benzopyran-7-YL)oxy]-](/img/structure/B13826227.png)
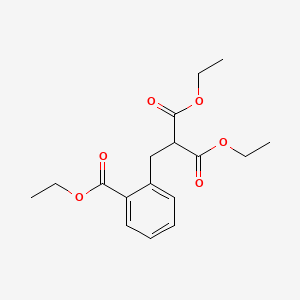

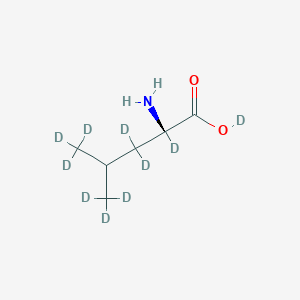
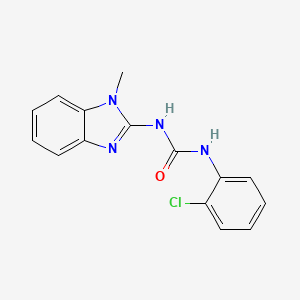
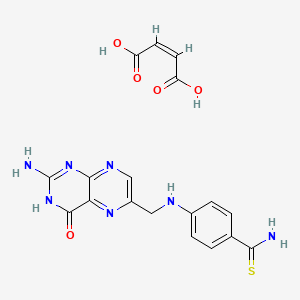
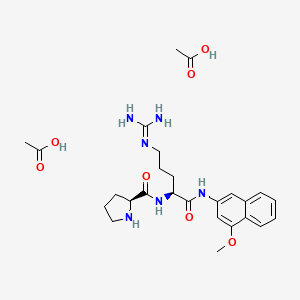
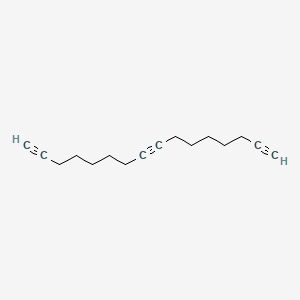
![sodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl-hydroxyphosphinate](/img/structure/B13826279.png)
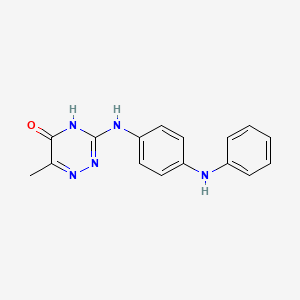

![5-(3,4-Dimethoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B13826295.png)
